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Rebaudioside D - 63279-13-0

Rebaudioside D

Catalog Number: EVT-279843
CAS Number: 63279-13-0
Molecular Formula: C50H80O28
Molecular Weight: 1129.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rebaudioside D (Reb D) is a natural, non-caloric sweetener found in the leaves of the Stevia rebaudiana Bertoni plant. [] It belongs to a class of compounds known as steviol glycosides, which are responsible for the sweet taste of the stevia plant. [] Reb D is a minor component of the stevia leaf, typically found in much lower concentrations than other steviol glycosides like stevioside and rebaudioside A. [, , , ] Despite its low abundance, Reb D has gained significant attention in recent years due to its superior sweetness profile, lacking the bitterness and aftertaste often associated with other steviol glycosides. [, , , , ] This makes Reb D a promising candidate for use as a natural, low-calorie sweetener in food and beverages. [, , , , , ]

Rebaudioside A

Relevance: Rebaudioside A is a key precursor in the biosynthesis of Rebaudioside D. Several studies utilize enzymatic bioconversion of Rebaudioside A to produce Rebaudioside D on a larger scale [, , , , , , ]. Rebaudioside A and Rebaudioside D share a similar core structure but differ in their glycosylation patterns, which contributes to differences in their sweetness profiles and other properties [, , , , ].

Stevioside

Relevance: Stevioside can be used as a starting material for the enzymatic production of Rebaudioside D through a multi-step glycosylation process []. Additionally, some studies focus on improving the taste profile of stevioside by combining it with Rebaudioside D, aiming to mask the undesirable aftertaste and enhance overall sweetness [, ].

Rebaudioside B

Relevance: Studies have explored the purification of Rebaudioside B alongside Rebaudioside D from Stevia rebaudiana extracts. These studies often aim to develop efficient methods for separating and purifying various steviol glycosides, including Rebaudioside D [, ].

Rebaudioside C

Relevance: Rebaudioside C is often mentioned alongside other minor steviol glycosides, including Rebaudioside D, when studying the composition and purification of Stevia rebaudiana extracts [, ].

Rebaudioside E

Compound Description: Rebaudioside E is a minor steviol glycoside known to be a precursor in the biosynthesis of Rebaudioside D. Enzymatic conversion of Rebaudioside E plays a role in the natural production of Rebaudioside D within the Stevia rebaudiana plant [].

Relevance: Understanding the role of Rebaudioside E in the biosynthetic pathway of steviol glycosides, particularly its conversion to Rebaudioside D, provides valuable insights into the natural production and potential for enhancing the accumulation of Rebaudioside D [, ].

Dulcoside A

Relevance: Dulcoside A is often investigated alongside other minor steviol glycosides, including Rebaudioside D, to determine their potential health benefits and effects on metabolic parameters [].

Steviolbioside

Relevance: Steviolbioside plays a crucial role in the multi-step glycosylation process that leads to the production of various steviol glycosides, highlighting its significance in understanding the biosynthesis of Rebaudioside D [, , ].

Rebaudioside F

Relevance: Rebaudioside F is often included in studies analyzing the composition and purification of steviol glycosides from Stevia rebaudiana extracts. This allows for a comprehensive understanding of the plant's glycoside profile and the relative abundance of different compounds, including Rebaudioside D [, ].

Rebaudioside M (and Rebaudioside M2)

Relevance: The presence of Rebaudioside M and its isomer M2 in bioconversion reactions highlights the complexities of enzymatic reactions and the potential for generating structurally related compounds. Additionally, the identification and characterization of Rebaudioside M2 provide valuable insights into the structural diversity of steviol glycosides and the challenges in achieving high purity during bioconversion processes [, ].

RQ3 (Rebaudioside D Isomer)

Relevance: The identification of RQ3 demonstrates the potential for generating different isomers of Rebaudioside D through enzymatic modifications. Understanding the formation and properties of these isomers is crucial for optimizing bioconversion processes and achieving high purity of the desired product [].

Source

The primary source of rebaudioside D is the Stevia rebaudiana plant, which is native to South America. The leaves of this plant contain several glycosides, including rebaudioside A, rebaudioside B, and stevioside, from which rebaudioside D can be extracted or synthesized. Advances in biotechnology have enabled the production of rebaudioside D through enzymatic processes that convert other steviol glycosides, such as rebaudioside A, into rebaudioside D.

Classification

Rebaudioside D falls under the classification of non-nutritive sweeteners and is categorized as a steviol glycoside. Its chemical structure consists of a steviol backbone with multiple sugar moieties attached, contributing to its sweetness.

Synthesis Analysis

Methods

Rebaudioside D can be synthesized through various methods including enzymatic conversion and chemical synthesis. One prominent method involves the use of glycosyltransferases to catalyze the transfer of sugar moieties from donor molecules to acceptor molecules.

Technical Details

  1. Enzymatic Synthesis:
    • The enzyme YojK has been engineered to enhance its catalytic efficiency for converting rebaudioside A into rebaudioside D. Variants like YojK-I241T/G327N have shown significant improvements in yield (up to 91.29%) due to structural modifications that enhance substrate binding and catalysis .
  2. Multi-Enzyme Systems:
    • Systems employing multiple enzymes, such as UGTSL2 and sucrose synthase StSUS1, have been developed to facilitate the two-step glycosylation process needed for synthesizing rebaudioside D from stevioside .
  3. Optimization Techniques:
    • Reaction conditions such as pH, temperature, and substrate concentrations are optimized to maximize yield and minimize by-products .
Molecular Structure Analysis

Structure

Rebaudioside D has a complex molecular structure characterized by a steviol backbone with specific sugar units attached at various positions. The molecular formula is C22H30O13C_{22}H_{30}O_{13}, and it has a molecular weight of approximately 478.5 g/mol.

Data

  • Molecular Weight: 478.5 g/mol
  • Molecular Formula: C22H30O13C_{22}H_{30}O_{13}
  • Structural Features: Contains multiple hydroxyl groups contributing to its solubility and sweetness.
Chemical Reactions Analysis

Reactions

Rebaudioside D can undergo various chemical reactions typical of glycosides, including hydrolysis and glycosylation.

Technical Details

  1. Hydrolysis: In acidic or enzymatic conditions, rebaudioside D can hydrolyze to release glucose and steviol.
  2. Glycosylation: The primary reaction for synthesizing rebaudioside D involves the glycosylation of rebaudioside A using uridine diphosphate glucose as a sugar donor .
Mechanism of Action

Process

The sweetness of rebaudioside D is attributed to its interaction with taste receptors on the tongue. The mechanism involves binding to the sweet taste receptors (T1R2/T1R3), triggering a signaling cascade that results in the perception of sweetness.

Data

  • Binding Affinity: Rebaudioside D exhibits high binding affinity to sweet taste receptors, which correlates with its intense sweetness compared to sucrose.
  • Taste Profile: It has been reported that rebaudioside D has a clean taste with minimal aftertaste compared to other steviol glycosides .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Highly soluble in water due to its polar sugar groups.

Chemical Properties

  • Stability: Stable under acidic conditions but can degrade under prolonged exposure to heat or light.
  • pH Sensitivity: Sweetness perception may vary with pH levels; optimal at neutral pH.

Relevant Data or Analyses

  • Melting Point: Approximately 200 °C.
  • Taste Threshold: The concentration at which sweetness begins to be perceived is significantly lower than that of sucrose.
Applications

Scientific Uses

Rebaudioside D is utilized extensively in food technology as a natural sweetener due to its high sweetness potency without calories. Its applications include:

  • Food Industry: Used in beverages, dairy products, and confectionery as a sugar substitute.
  • Pharmaceuticals: Potential applications in formulations requiring sweetening agents without added calories.
  • Research: Studies on its metabolic effects and potential health benefits related to diabetes management and weight control are ongoing.

Properties

CAS Number

63279-13-0

Product Name

Rebaudioside D

IUPAC Name

[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] 13-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate

Molecular Formula

C50H80O28

Molecular Weight

1129.2 g/mol

InChI

InChI=1S/C50H80O28/c1-18-11-49-9-5-24-47(2,7-4-8-48(24,3)46(68)77-44-39(34(64)29(59)22(15-54)72-44)75-42-36(66)32(62)27(57)20(13-52)70-42)25(49)6-10-50(18,17-49)78-45-40(76-43-37(67)33(63)28(58)21(14-53)71-43)38(30(60)23(16-55)73-45)74-41-35(65)31(61)26(56)19(12-51)69-41/h19-45,51-67H,1,4-17H2,2-3H3

InChI Key

RPYRMTHVSUWHSV-UHFFFAOYSA-N

SMILES

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)O)O)O

Solubility

Soluble in DMSO

Synonyms

Rebaudioside D

Canonical SMILES

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)O)O)O

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)(C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O

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